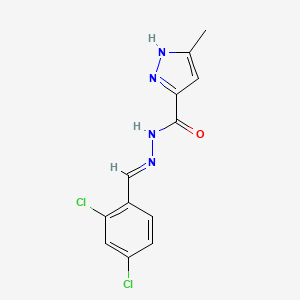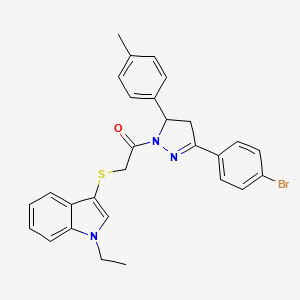
1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in pyrazoline derivatives, such as "1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone", arises from their diverse biological activities and potential applications in pharmacology and material science. These compounds are known for their role in nonlinear optics, and as anti-neoplastic agents due to their interaction with various biological targets (Mary et al., 2015).
Synthesis Analysis
Synthesis of related pyrazoline derivatives typically involves multicomponent reactions that offer regioselective control and versatility. For instance, novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} were synthesized from bromo-pyrazolyl ethanones, showcasing the adaptability of this scaffold for generating complex molecules (Salem et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often characterized using spectroscopic techniques alongside computational methods. Studies show that these molecules exhibit stability from hyper-conjugative interactions and charge delocalization, which are crucial for their biological and physical properties. The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charges that influence reactivity and interaction with biological targets (Mary et al., 2015).
Applications De Recherche Scientifique
Molecular Structure Analysis
The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone has been a subject of scientific interest, particularly in the field of molecular structure analysis. One study explored the molecular structure, vibrational frequencies, and vibrational assignments of a similar pyrazole compound using computational methods. The research highlighted the compound's optimized molecular structure and the charge transfer within the molecule, using HOMO and LUMO analysis. The study also examined molecular electrostatic potential and first hyperpolarizability, indicating potential applications in nonlinear optics. Furthermore, molecular docking studies suggested inhibitory activity against TPII, potentially indicating anti-neoplastic properties (Mary et al., 2015).
Structural Characterization
Structural characterization of pyrazole compounds has also been conducted through X-ray single-crystal structure determination. This research provides detailed insights into the dihedral angles and structural configurations of the pyrazole compounds, contributing to a better understanding of their molecular geometry (Loh et al., 2013).
Synthesis and Potential Bioactivity
The synthesis of heterocyclic compounds, including pyrazole and isoxazole derivatives, has been a focal point of recent research. These studies have elucidated the synthesis routes and characterized the compounds using various spectroscopic methods. Some of these compounds have shown potential biological activities, making them subjects of interest in pharmacological research (Adnan et al., 2014).
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN3OS/c1-3-31-17-27(23-6-4-5-7-25(23)31)34-18-28(33)32-26(21-10-8-19(2)9-11-21)16-24(30-32)20-12-14-22(29)15-13-20/h4-15,17,26H,3,16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWMILLUVERBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)
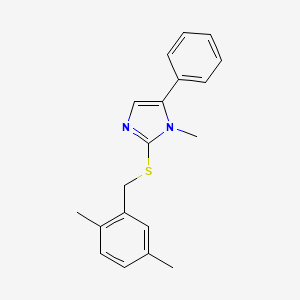
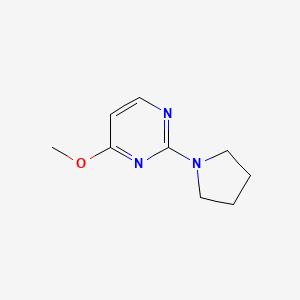

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
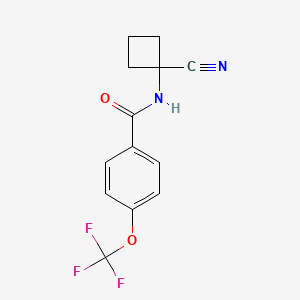
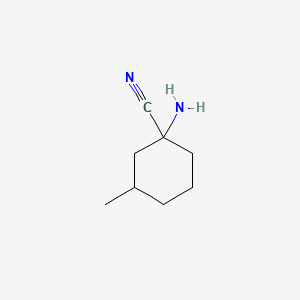

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)

